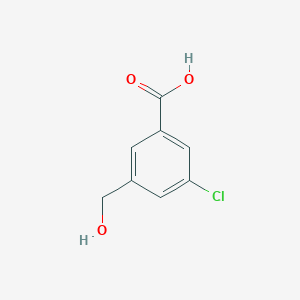

3-Chloro-5-(hydroxymethyl)benzoic acid

Description

Significance in Organic Synthesis and Advanced Chemical Development

The primary significance of 3-Chloro-5-(hydroxymethyl)benzoic acid lies in its role as a versatile intermediate or building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a chloro atom, and a hydroxymethyl group—allows for a variety of chemical transformations. This multi-functionality enables chemists to selectively react one group while leaving the others intact for subsequent modifications, a crucial strategy in the multi-step synthesis of complex target molecules.

The carboxylic acid group can undergo esterification, amidation, or reduction. The chloro substituent can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. This array of possible reactions makes this compound a valuable precursor for creating a wide range of chemical compounds.

While specific, high-profile examples of its use in the synthesis of blockbuster drugs or widely used materials are not extensively documented in publicly available literature, its classification as a "versatile small molecule scaffold" by chemical suppliers underscores its recognized potential within the research and development sector of the chemical industry. cymitquimica.com It is frequently utilized in the synthesis of novel compounds for screening in drug discovery and materials science.

Strategic Research Directions for this compound

Current and future research involving this compound is likely to focus on several key areas:

Medicinal Chemistry: A primary application of this compound is as a starting material for the synthesis of new biologically active molecules. The structural motifs present in this compound can be found in various pharmacologically active compounds. Researchers are likely to explore its use in the creation of new therapeutic agents, leveraging the ability to modify its functional groups to optimize biological activity, selectivity, and pharmacokinetic properties.

Materials Science: The rigid aromatic core and reactive functional groups of this compound make it a candidate for the synthesis of novel polymers and functional materials. For instance, it could be incorporated into polyesters or polyamides, with the chloro- and hydroxymethyl- groups providing sites for further functionalization to tailor the material's properties, such as thermal stability, solubility, or optical characteristics.

Development of Novel Synthetic Methodologies: The unique combination of functional groups may also inspire the development of new synthetic methods. For example, researchers might investigate selective protection and deprotection strategies for its three reactive sites or explore novel catalytic systems that can differentiate between the functional groups.

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials. wikipedia.orgresearchgate.net The research on this compound is a part of the broader effort to expand the chemical space and utility of this important class of compounds.

The value of a particular benzoic acid derivative is determined by the nature and position of its substituents. For example, the presence of a chlorine atom, as in this compound, can significantly influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. It can also provide a handle for specific synthetic transformations that are not possible with unsubstituted benzoic acid.

Compared to the more extensively studied 3-chloro-5-hydroxybenzoic acid, the hydroxymethyl derivative offers a different set of synthetic possibilities. While the hydroxyl group in the former is a powerful directing group and can be used in ether and ester formations, the hydroxymethyl group in the latter provides a one-carbon extension from the ring, which can be crucial for accessing different molecular architectures.

In essence, the study and application of this compound contribute to the fine-tuning of molecular design. By providing a unique combination of reactive sites, it allows chemists to build molecules with a high degree of precision, thereby advancing the development of new and improved chemical products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPNPLLWRVMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 5 Hydroxymethyl Benzoic Acid

Retrosynthetic Analysis of 3-Chloro-5-(hydroxymethyl)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis focuses on disconnecting the key functional groups—the carboxylic acid and the hydroxymethyl group—or transforming them into more synthetically convenient precursors through Functional Group Interconversion (FGI).

Several logical disconnections can be proposed:

FGI Approach: The hydroxymethyl group can be retrosynthetically converted to a methyl group, which is a common precursor. This leads to 3-chloro-5-methylbenzoic acid . This precursor is attractive as the methyl group can be functionalized to the desired hydroxymethyl group in the forward synthesis via halogenation followed by hydrolysis.

Carboxylic Acid Disconnection: The carboxylic acid can be disconnected via a carboxylation reaction. This points to a precursor like 1-chloro-3-(hydroxymethyl)-5-iodobenzene or a related organometallic intermediate, which could be carboxylated using carbon dioxide.

Simultaneous Precursor Strategy: A more convergent approach might envision a precursor where both the carboxyl and hydroxymethyl groups are derived from related functionalities. For example, 5-chloroisophthalic acid (3-chloro-1,5-benzenedicarboxylic acid) could serve as a precursor, where one of the two identical carboxylic acid groups is selectively reduced to a hydroxymethyl group. Alternatively, starting from 3,5-dichlorotoluene , one chloro group could be transformed into a hydroxymethyl group and the methyl group oxidized to a carboxylic acid.

These approaches suggest that commercially available, appropriately substituted toluenes, halobenzenes, or isophthalic acids are the most logical starting points for a practical synthesis. The choice of a specific route depends on the relative reactivity of the functional groups and the desired selectivity.

Established Synthetic Routes to this compound

Established routes for synthesizing polysubstituted aromatic compounds often rely on robust, well-understood, multi-step reaction sequences. These methods prioritize reliability and yield, often starting from simple, halogenated aromatic precursors and employing classical functional group interconversions.

Multi-Step Conversions from Halogenated Aromatic Precursors

Syntheses starting from readily available halogenated aromatics offer a versatile platform for introducing further functional groups. A plausible route for this compound could begin with a di-halogenated compound, allowing for differential functionalization.

One potential pathway begins with 3,5-dichlorobenzoic acid . The strategy would involve selectively converting one of the chloro groups into a hydroxymethyl group while preserving the other chloro group and the carboxylic acid. This is challenging due to the similar reactivity of the two chloro atoms. A more controlled approach might involve a precursor with different halogens, such as 3-chloro-5-bromobenzoic acid , where the more reactive bromo group can be selectively targeted for metal-halogen exchange followed by reaction with an electrophile like formaldehyde (B43269) to install the hydroxymethyl group.

A representative multi-step synthesis is outlined below, starting from a halogenated toluene (B28343) derivative.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3,5-Dichlorotoluene | KMnO₄, KOH, H₂O, Heat | 3,5-Dichlorobenzoic acid |

| 2 | 3,5-Dichlorobenzoic acid | SOCl₂, reflux; then MeOH | Methyl 3,5-dichlorobenzoate |

| 3 | Methyl 3,5-dichlorobenzoate | NaOMe, CuI, N,N-Dimethylglycine, Dioxane, Heat | Methyl 3-chloro-5-methoxybenzoate |

| 4 | Methyl 3-chloro-5-methoxybenzoate | LiAlH₄, THF | (3-Chloro-5-methoxyphenyl)methanol |

| 5 | (3-Chloro-5-methoxyphenyl)methanol | BBr₃, CH₂Cl₂ | (3-Chloro-5-hydroxyphenyl)methanol |

| 6 | (3-Chloro-5-hydroxyphenyl)methanol | (Protection/Oxidation/Deprotection sequence) | This compound |

Functional Group Interconversion Strategies

Functional Group Interconversion (FGI) is a powerful strategy that modifies existing functional groups on a molecule that already possesses the core aromatic structure. imperial.ac.uk This approach is often more direct than building the molecule from simpler precursors.

A highly efficient and common strategy for synthesizing the target molecule involves the modification of 3-chloro-5-methylbenzoic acid . The methyl group can be converted to a hydroxymethyl group in a two-step sequence:

Benzylic Bromination: The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. This selectively installs a bromine atom at the benzylic position to form 3-(bromomethyl)-5-chlorobenzoic acid.

Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol. This is typically achieved by nucleophilic substitution using water, often in the presence of a base like sodium bicarbonate or in a polar solvent mixture to facilitate the reaction.

| Precursor | Reagents | Transformation | Product |

| 3-Chloro-5-methylbenzoic acid | 1. NBS, Benzoyl Peroxide, CCl₄, reflux2. NaHCO₃, H₂O/Acetone (B3395972) | Benzylic Bromination followed by Hydrolysis | This compound |

| 5-Chloroisophthalic acid | 1. SOCl₂; MeOH2. BH₃·THF (selective reduction) | Esterification followed by selective reduction of one ester group | This compound |

Contemporary and Sustainable Synthetic Approaches for this compound

Catalytic Transformations for Carboxylation and Hydroxymethylation

Catalytic methods offer powerful alternatives to stoichiometric reagents for installing carboxylic acid and hydroxymethyl groups.

Catalytic Carboxylation: Transition metal catalysis allows for the direct carboxylation of aryl halides using carbon dioxide (CO₂), an abundant and non-toxic C1 source. A potential substrate for this approach would be (3,5-dichlorophenyl)methanol . One of the chloro groups could be selectively carboxylated using a palladium or nickel catalyst with a suitable reductant. organic-chemistry.org This would directly form the target molecule, although achieving high selectivity between the two chloro groups would be a significant challenge.

Catalytic Hydroxymethylation: The introduction of a hydroxymethyl group onto an aryl halide can be achieved via palladium-catalyzed cross-coupling reactions. acs.org Instead of using organolithium or Grignard reagents, which have poor functional group tolerance, modern methods employ more stable organoboron reagents. For instance, a Suzuki-Miyaura cross-coupling of methyl 3-chloro-5-bromobenzoate with potassium (acetoxymethyl)trifluoroborate could install a protected hydroxymethyl group. organic-chemistry.org Subsequent hydrolysis of the acetate (B1210297) and ester groups would yield the final product. This method is compatible with a wide range of functional groups. organic-chemistry.org

| Transformation | Substrate Example | Catalytic System | Key Reagents |

| Carboxylation | 3,5-Dichlorobenzyl alcohol | Ni or Co catalyst | Mn powder (reductant), CO₂ (1 atm) |

| Hydroxymethylation | Methyl 3-chloro-5-bromobenzoate | Pd(dba)₂, RuPhos (ligand) | Potassium (acetoxymethyl)trifluoroborate, Na₂CO₃ |

Continuous Flow and Microreactor Synthesis Techniques

Continuous flow and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. uchile.cl These systems are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.net

For the synthesis of this compound, flow chemistry could be applied to several key steps:

Lithiation and Carboxylation: The generation of organolithium intermediates from aryl halides and their subsequent reaction with CO₂ can be performed safely and efficiently in a microreactor. researchgate.net The short residence times and rapid mixing minimize the decomposition of the highly reactive organolithium species.

Catalytic Reactions: Continuous flow reactors are ideal for heterogeneous or homogeneous catalytic processes. The high surface-area-to-volume ratio in microreactors can enhance the efficiency of catalytic hydrogenations (e.g., for reducing a related nitro group) or cross-coupling reactions.

Biocatalytic Synthesis Pathways

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes for the synthesis of this compound are not yet well-established in scientific literature, the principles of enzymatic transformations suggest several plausible pathways.

One potential biocatalytic approach involves the selective reduction of a related carboxylic acid derivative. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases. nih.govpolimi.itrsc.org This enzymatic cascade could theoretically be applied to a precursor molecule, such as 3-chloro-5-formylbenzoic acid, to yield the desired hydroxymethyl group. The substrate specificity of CARs is broad, and they have been successfully employed for the reduction of various aromatic carboxylic acids. researchgate.net

Another speculative but promising avenue is the enzymatic hydroxylation of a methyl group. Certain monooxygenase enzymes are capable of introducing hydroxyl groups into unactivated C-H bonds. If a suitable methyl-substituted precursor were available, a biocatalyst could potentially mediate the direct conversion to the hydroxymethyl derivative.

It is important to note that these pathways are currently theoretical and would require significant research to identify suitable enzymes, optimize reaction conditions, and develop a commercially viable process. The field of biocatalysis is rapidly advancing, and it is anticipated that enzymatic methods for the synthesis of complex molecules like this compound will become more prevalent in the future.

Optimization of Synthetic Parameters for this compound Production

The efficiency and yield of chemical syntheses are highly dependent on the careful control of reaction parameters. For the production of this compound, the selection of appropriate solvents, reaction temperatures, and catalyst systems is crucial. While specific optimization studies for this compound are limited, data from the synthesis of structurally related molecules, such as 3-chloromethyl benzoic acid, provide valuable insights. google.com

The choice of solvent can significantly influence reaction rates, yields, and the solubility of reactants and products. In related syntheses, a variety of organic solvents have been employed. The optimal solvent is typically one that is inert under the reaction conditions and provides good solubility for the starting materials and reagents.

Reaction temperature is another critical parameter that must be precisely controlled. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of unwanted byproducts and decomposition of the desired product. Conversely, lower temperatures may lead to impractically slow reaction times. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Table 1: Investigated Solvent and Temperature Ranges in the Synthesis of a Related Compound (3-chloromethyl benzoic acid) google.com

| Solvent | Temperature Range (°C) |

|---|---|

| Chloroform | 20 - 70 |

| Dichloromethane (B109758) | 20 - 70 |

| Carbon tetrachloride | 20 - 70 |

This interactive data table allows for sorting and filtering of the presented information.

For the synthesis of this compound, a systematic screening of solvents and temperatures would be necessary to identify the ideal conditions for maximizing yield and purity.

In many synthetic routes to benzoic acid derivatives, a catalyst is employed to facilitate the reaction. Lewis acids are commonly used catalysts in reactions such as chloromethylation, which could be a precursor step to the formation of the hydroxymethyl group via hydrolysis. The choice of catalyst and its concentration (loading) can have a profound impact on the reaction's efficiency.

A variety of Lewis acid catalysts have been shown to be effective in related transformations. The optimal catalyst is one that is highly active, selective, and ideally, reusable. The amount of catalyst used, or catalyst loading, is also a key variable. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate the purification process. Therefore, minimizing the catalyst loading while maintaining high conversion is a primary goal of optimization.

Table 2: Lewis Acid Catalysts and Molar Ratios Investigated in a Related Synthesis google.com

| Catalyst | Molar Ratio (Catalyst:Benzoyl chloride:Paraformaldehyde) |

|---|---|

| Aluminum trichloride (B1173362) (anhydrous) | 0.05 - 0.5 : 1 : 1 - 1.5 |

| Ferric chloride (anhydrous) | 0.05 - 0.5 : 1 : 1 - 1.5 |

| Anhydrous stannic chloride | 0.05 - 0.5 : 1 : 1 - 1.5 |

| Anhydrous stannous chloride | 0.05 - 0.5 : 1 : 1 - 1.5 |

| Anhydrous cupric chloride | 0.05 - 0.5 : 1 : 1 - 1.5 |

| Zinc chloride (anhydrous) | 0.05 - 0.5 : 1 : 1 - 1.5 |

This interactive data table provides a sortable and filterable overview of the catalysts and their respective molar ratios.

The optimization of catalyst design and loading for the synthesis of this compound would involve screening a range of Lewis acids and systematically varying their concentrations to find the most effective and economical conditions.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Hydroxymethyl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality in 3-Chloro-5-(hydroxymethyl)benzoic acid

The carboxylic acid group is a primary center of reactivity in this compound. Its acidity and susceptibility to nucleophilic attack are modulated by the electron-withdrawing chloro group located meta to it. This substitution pattern influences the reaction kinetics and mechanisms of common carboxylic acid transformations.

The conversion of the carboxylic acid moiety to esters (esterification) or amides (amidation) is a fundamental transformation. The kinetics of these reactions are influenced by the electronic nature of the substituents on the benzoic acid ring. acs.orgacs.org For this compound, the presence of the meta-chloro group is expected to have a modest accelerating effect on the reaction rate compared to unsubstituted benzoic acid. This is because electron-withdrawing groups can stabilize the transition state during nucleophilic attack on the carbonyl carbon.

Esterification is typically acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism. While specific kinetic data for this compound is not extensively documented, studies on other substituted benzoic acids show a clear correlation between substituent effects and reaction velocity. acs.orggoogle.com Solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10, have been shown to be effective for the esterification of various substituted benzoic acids, accommodating both electron-donating and withdrawing groups under solvent-free conditions. ijstr.org

Amidation reactions follow a similar mechanistic pathway, often requiring an activating agent to convert the carboxylic acid into a more reactive intermediate, such as an acyl halide or an active ester. bohrium.com Modern methods may involve the in-situ generation of reactive phosphonium (B103445) species to facilitate the reaction at room temperature. nih.gov The electronic effect of the chloro substituent would again be expected to facilitate the activation and subsequent nucleophilic attack by an amine.

Table 1: General Conditions for Esterification of Substituted Benzoic Acids

| Catalyst Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Acid Catalyst (H+) | Alcohol (e.g., Methanol) | Reflux | Equilibrium formation of methyl ester | acs.orgdnu.dp.ua |

This table represents typical conditions for substituted benzoic acids, which are expected to be applicable to this compound.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for aromatic carboxylic acids unless harsh conditions are applied or specific activating groups are present. nih.gov The thermal decarboxylation of chlorobenzoic acids has been studied, indicating that the reaction can proceed via an electrophilic substitution (SE2) mechanism in specific solvents like resorcinol. oup.com For related compounds, decarboxylation often requires high temperatures (225-350°C) and the presence of a basic material, such as sodium hydroxide (B78521), to proceed effectively. google.com

More recent developments in decarboxylative reactions have focused on photoredox or metal-catalyzed processes that can proceed under much milder conditions. nih.gov For instance, decarboxylative halogenation can convert aromatic acids into aryl halides. acs.org However, research indicates that electron-poor acids, such as 4-chlorobenzoic acid, can be resistant to some of these methods, suggesting that the electronic properties of this compound might present challenges for certain decarboxylation pathways. acs.org The use of soda lime (a mixture of sodium hydroxide and calcium oxide) is a classic method for decarboxylating sodium salts of aromatic acids, which proceeds by heating the mixture to produce the corresponding arene. youtube.com

Reactivity of the Hydroxymethyl Moiety in this compound

The hydroxymethyl group (–CH2OH) behaves as a primary benzylic alcohol. This functionality is a site for oxidation, etherification, esterification, and nucleophilic substitution, with its reactivity influenced by the adjacent aromatic ring and its substituents.

The oxidation of the hydroxymethyl group can yield two primary products: the corresponding aldehyde (3-chloro-5-formylbenzoic acid) or the dicarboxylic acid (3-chloro-5-carboxybenzoic acid, or 5-chloroisophthalic acid). Achieving selectivity is a key focus of research. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically oxidize primary benzylic alcohols completely to the carboxylic acid, provided a benzylic hydrogen is present. youtube.com

Selective oxidation to the aldehyde requires milder, more controlled conditions. A variety of reagents and catalytic systems have been developed for this purpose. researchgate.net For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in dichloromethane (B109758) has been shown to selectively oxidize benzyl (B1604629) alcohols to benzaldehydes in high yields within minutes, preventing overoxidation to the carboxylic acid. researchgate.net Other systems, such as those using periodic acid catalyzed by CrO3, are also effective and can tolerate various functional groups. researchgate.net The challenge in oxidizing this compound lies in achieving selectivity for the hydroxymethyl group without affecting the carboxylic acid functionality or the aromatic ring.

Table 2: Selective Oxidation Methods for Benzylic Alcohols

| Oxidant/Catalyst System | Solvent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | Aldehyde | Fast, high selectivity for aldehyde | researchgate.net |

| CrO3 / H5IO6 | Acetonitrile | Aldehyde/Ketone | Highly functional group tolerant | researchgate.net |

This table outlines common oxidation methods for benzylic alcohols, indicating pathways for the selective oxidation of the hydroxymethyl group in the title compound.

The benzylic alcohol can undergo etherification with another alcohol or esterification with a carboxylic acid. Acid-catalyzed intermolecular dehydration (etherification) of benzyl alcohols can produce symmetrical (dibenzyl) ethers. researchgate.net Catalysts such as iron(III) chloride have been used to promote the etherification of benzylic alcohols bearing both electron-withdrawing and -donating groups. acs.orgnih.gov The reaction typically proceeds via the formation of a stabilized benzylic carbocation intermediate, which is then attacked by another alcohol molecule.

Esterification at the hydroxymethyl site involves reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction is distinct from the esterification of the compound's own carboxylic acid group and allows for the synthesis of diesters or compounds with two different ester functionalities.

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution. Therefore, transformation into a better leaving group is typically the first step. This can be achieved by protonation under acidic conditions or, more commonly, by conversion to a tosylate, mesylate, or a benzylic halide.

For example, reaction with thionyl chloride (SOCl2) or a hydrohalic acid (like HBr) can convert the benzylic alcohol into the corresponding 3-chloro-5-(chloromethyl)benzoic acid or 3-chloro-5-(bromomethyl)benzoic acid. Once converted, this benzylic halide is highly susceptible to SN1 and SN2 type reactions with a wide range of nucleophiles due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon for backside attack.

Reactivity of the Aryl Halide in this compound

The reactivity of the chlorine atom on the benzene (B151609) ring of this compound is primarily dictated by the electronic effects of the other ring substituents: the electron-withdrawing carboxylic acid group (-COOH) and the weakly electron-donating hydroxymethyl group (-CH₂OH). Both are positioned meta to the chloro substituent. This substitution pattern is crucial for predicting the compound's behavior in common aryl halide reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the C-Cl bond. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts (e.g., palladium complexes with electron-rich, bulky phosphine (B1218219) ligands) to achieve efficient oxidative addition, which is typically the rate-determining step. researchgate.netnih.gov

C-C Bond Formation (e.g., Suzuki-Miyaura Reaction): The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a cornerstone of C-C bond formation. For a substrate like this compound, a potential Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would be expected to proceed using a palladium catalyst. Given the deactivating nature of aryl chlorides, a typical catalyst system would involve a Pd(0) source, such as Pd(OAc)₂ with a reducing agent or a pre-formed Pd(0) complex, and a specialized ligand like SPhos, XPhos, or RuPhos, in the presence of a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The reaction would likely require elevated temperatures.

Table 1: Postulated Suzuki-Miyaura Reaction of this compound

| Coupling Partner | Catalyst System (Example) | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 5-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid |

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is also catalyzed by palladium complexes, often with ligands similar to those used in Suzuki couplings. The reaction of this compound with a primary or secondary amine would necessitate a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine or the intermediate palladium-amine complex. The presence of the free carboxylic acid and alcohol functional groups on the substrate could potentially complicate the reaction by reacting with the strong base, requiring protection or careful optimization of conditions.

C-O Bond Formation (e.g., Buchwald-Hartwig Etherification): Similar to the amination reaction, alcohols can be coupled with aryl halides to form diaryl ethers or alkyl aryl ethers. The coupling of this compound with a phenol (B47542) or an alcohol would follow a similar palladium-catalyzed pathway, requiring a strong base and suitable ligand to facilitate the formation of the C-O bond. wikipedia.org

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org

The rate and feasibility of the SₙAr mechanism are highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In this compound, the primary electron-withdrawing group is the carboxylic acid. However, it is positioned meta to the chlorine atom. While it deactivates the ring towards electrophilic substitution, its meta position prevents it from effectively stabilizing the negative charge of the Meisenheimer intermediate via resonance. The hydroxymethyl group is weakly electron-donating, which further disfavors the formation of the negatively charged intermediate.

Due to this unfavorable substitution pattern, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SₙAr conditions (e.g., reaction with NaOH or NaOMe at moderate temperatures). Extremely harsh conditions (high temperatures and pressures), as seen in the historic Dow process for producing phenol from chlorobenzene, might force a reaction, but such pathways often proceed through alternative mechanisms like the elimination-addition (benzyne) mechanism. libretexts.org

Elucidation of Reaction Mechanisms through Kinetic, Spectroscopic, and Isotopic Labeling Studies

While no specific mechanistic studies have been published for this compound, the methodologies for elucidating the pathways of its potential reactions are well-established.

Kinetic Studies: For a potential metal-catalyzed cross-coupling reaction, kinetic analysis would be used to determine the reaction order with respect to the substrate, the coupling partner, the catalyst, and the base. This information helps to identify the rate-determining step of the catalytic cycle. researchgate.net For instance, in many Suzuki-Miyaura reactions involving aryl chlorides, the oxidative addition of the aryl chloride to the Pd(0) center is the slow step. researchgate.net A kinetic study would likely confirm this by showing a first-order dependence on the concentration of both the aryl chloride and the palladium catalyst.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates. For a palladium-catalyzed reaction, ³¹P NMR spectroscopy would be used to monitor the phosphorus-containing ligands and identify key catalytic species, such as the Pd(0) resting state or the Pd(II) intermediates formed after oxidative addition. In-situ IR or Raman spectroscopy could track the consumption of reactants and formation of products over time. For SₙAr reactions, NMR and UV-Vis spectroscopy can sometimes be used to detect the formation of the colored Meisenheimer complex, providing direct evidence for the addition-elimination pathway. masterorganicchemistry.com

Isotopic Labeling Studies: Isotopic labeling is a powerful tool for confirming reaction mechanisms. wikipedia.org In a Buchwald-Hartwig amination, for example, a kinetic isotope effect (KIE) study could be performed by comparing the reaction rates of the standard substrate with a substrate enriched with ¹³C at the C-Cl position. A significant KIE would provide strong evidence that the C-Cl bond is broken in the rate-determining step, consistent with oxidative addition being rate-limiting. nih.govnih.gov Similarly, deuterium (B1214612) labeling on the amine partner could be used to probe the deprotonation and reductive elimination steps of the catalytic cycle.

Without direct experimental data, the precise reactivity and mechanisms for this compound remain speculative. Future research focusing on this compound would be necessary to validate these theoretical predictions and fully characterize its chemical behavior.

Derivatization and Functionalization Strategies for 3 Chloro 5 Hydroxymethyl Benzoic Acid

Synthesis of Diverse Ester Derivatives of 3-Chloro-5-(hydroxymethyl)benzoic acid

The carboxylic acid moiety of this compound is a prime site for modification, with esterification being one of the most common transformations. This reaction allows for the introduction of various alkyl or aryl groups, which can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Standard esterification methods are readily applicable. For instance, Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a conventional approach. Alternatively, to avoid the harsh acidic conditions that might affect the hydroxymethyl group, milder methods can be employed. These include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid before the addition of an alcohol. For example, benzyl (B1604629) esters can be formed, as seen with 3-Chloro-5-hydroxy-benzoic acid benzyl ester, a structurally related compound. guidechem.comchemicalbook.com The synthesis of methyl esters is also a common derivatization. hsppharma.comnanoaxisllc.com

The choice of alcohol dictates the nature of the resulting ester, allowing for the synthesis of a diverse library of derivatives.

Table 1: Examples of Esterification Reactions This table is illustrative and based on general esterification principles.

| Ester Derivative Name | Alcohol Reactant | Typical Reagents/Conditions | Potential Yield |

| Methyl 3-chloro-5-(hydroxymethyl)benzoate | Methanol (B129727) | H₂SO₄ (cat.), Reflux | High |

| Ethyl 3-chloro-5-(hydroxymethyl)benzoate | Ethanol | DCC, DMAP, CH₂Cl₂ | Good to Excellent |

| Benzyl 3-chloro-5-(hydroxymethyl)benzoate | Benzyl alcohol | H₂SO₄ (cat.), Toluene (B28343), Dean-Stark | Good |

| Isopropyl 3-chloro-5-(hydroxymethyl)benzoate | Isopropanol | SOCl₂, then Isopropanol | Good to Excellent |

Preparation of Amide Derivatives of this compound

Amidation of the carboxylic acid group represents another crucial strategy for derivatization, leading to the formation of a stable amide bond. Amide derivatives are prevalent in pharmaceuticals due to their unique hydrogen bonding capabilities and metabolic stability.

The synthesis of amides typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is then reacted in situ with a primary or secondary amine to yield the desired amide. Another widely used approach involves peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator like N-hydroxysuccinimide (HOSu). google.com These methods are generally high-yielding and proceed under mild conditions, preserving the integrity of the hydroxymethyl group. researchgate.net The selection of the amine component is vast, allowing for the introduction of diverse functionalities.

Table 2: Common Reagents for Amide Synthesis This table is illustrative and based on general amidation methodologies.

| Amine Reactant | Coupling Method | Reagents | Product |

| Ammonia | Acid Chloride | 1. SOCl₂ 2. NH₄OH | 3-Chloro-5-(hydroxymethyl)benzamide |

| Aniline | Carbodiimide | EDC, HOBt, Aniline | N-phenyl-3-chloro-5-(hydroxymethyl)benzamide |

| Diethylamine | Acid Chloride | 1. (COCl)₂ 2. Et₂NH | N,N-diethyl-3-chloro-5-(hydroxymethyl)benzamide |

| Benzylamine | Mixed Anhydride | Isobutyl chloroformate, Et₃N, then Benzylamine | N-benzyl-3-chloro-5-(hydroxymethyl)benzamide |

Site-Selective Functionalization at the Hydroxymethyl Group of this compound

The primary alcohol of the hydroxymethyl group offers another site for selective modification, orthogonal to the carboxylic acid. Protecting this group or converting it into other functionalities is essential for multi-step syntheses.

The hydroxymethyl group can be readily converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a classic method for forming ethers. This allows for the introduction of a wide range of alkyl, benzyl, or other substituted groups at this position.

The hydroxymethyl group, as an alcohol, can also react with aldehydes or ketones in the presence of an acid catalyst to form acetals. masterorganicchemistry.com This reaction is often used to install a protecting group on the carbonyl compound. For instance, reaction with acetone (B3395972) in the presence of an acid catalyst would form a cyclic acetal (B89532) (a 1,3-dioxane (B1201747) derivative if another diol is involved), though more commonly, the hydroxymethyl group itself would be protected. The formation of acetals from aldehydes and ketones with alcohols like methanol is a well-established protective strategy. nih.govorganic-chemistry.org

The synthesis of sulfur-containing analogs can be achieved by targeting the hydroxymethyl group. nih.gov Conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) can yield the corresponding thiol (3-chloro-5-(mercaptomethyl)benzoic acid). Alternatively, using a sodium thiolate (NaSR) as the nucleophile would lead to the formation of thioethers. Thioethers are significant scaffolds in various pharmaceutical compounds. nih.gov

Regioselective Functionalization of the Aromatic Nucleus of this compound

Further diversification can be achieved by introducing additional substituents onto the aromatic ring through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring—chloro, hydroxymethyl, and carboxylic acid—must be considered. All three groups are deactivating and meta-directing. Therefore, electrophilic attack is predicted to occur at the positions meta to all existing groups, which are the C2, C4, and C6 positions. However, the C4 and C6 positions are sterically hindered by the adjacent substituents. Consequently, substitution is most likely to occur at the C2 position, which is meta to the chloro and hydroxymethyl groups and ortho to the carboxylic acid. Predicting site selectivity in complex aromatic systems can be challenging but is crucial for synthetic route design. rsc.orgrsc.org Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation could potentially be employed to introduce new functional groups at this position.

Design and Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Subunits

The bifunctional nature of this compound, possessing both a carboxylic acid and an alcohol, makes it an ideal monomer for step-growth polymerization. Specifically, it can undergo self-condensation via polyesterification to form polyesters. This reaction typically requires high temperatures and the removal of water, or the use of a catalyst, to drive the formation of long polymer chains. The resulting polymer would feature the this compound unit as the repeating monomer. The properties of such polymers can be tuned by copolymerization with other hydroxy acids or with diols and dicarboxylic acids. The synthesis of oligomers and polymers from natural products like flavonoids demonstrates the potential for creating functional materials from complex monomers. rsc.org The study of oligomer synthesis mechanisms is key to controlling the final product's properties. researchcommons.org

Advanced Spectroscopic and Spectrometric Characterization in Research on 3 Chloro 5 Hydroxymethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Chloro-5-(hydroxymethyl)benzoic acid and its Synthetic Intermediates

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would present distinct signals for the carboxylic acid proton, the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region would display a characteristic splitting pattern corresponding to the 1,3,5-substitution pattern on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing unique resonances for each carbon atom, including the carboxyl, aromatic, and hydroxymethyl carbons.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ~12-13 (broad s) | ~168-172 |

| Ar-H2 | ~7.9-8.1 (s) | ~130-132 |

| Ar-H4 | ~7.8-8.0 (s) | ~132-134 |

| Ar-H6 | ~7.6-7.8 (s) | ~128-130 |

| -CH₂OH | ~4.7 (s, 2H) | ~63-65 |

| -CH₂OH | Variable (broad s, 1H) | - |

| Ar-C1 (-COOH) | - | ~133-135 |

| Ar-C3 (-Cl) | - | ~135-137 |

| Ar-C5 (-CH₂OH) | - | ~142-144 |

While 1D NMR provides fundamental information, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For a synthetic intermediate, it could confirm the connectivity of adjacent aliphatic protons. In the final molecule, it would show correlations between the aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signals for the aromatic CH groups and the hydroxymethyl CH₂ group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu Key correlations for this compound would include the correlation from the benzylic protons (-CH₂) to the aromatic carbons C4, C5, and C6, and to the carboxylic carbon (C1), thus piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, a NOESY spectrum could show correlations between the benzylic protons and the adjacent aromatic proton at C6.

Solid-state NMR (ssNMR) provides structural information about molecules in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular conformation and packing. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could be employed. The appearance of multiple signals for a single carbon site in the asymmetric unit can indicate the presence of different conformations or crystallographically inequivalent molecules within the crystal lattice. This technique would be particularly useful for studying the hydrogen bonding network involving the carboxylic acid and hydroxymethyl groups in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis of this compound

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇ClO₃), HRMS would provide a measured mass that is very close to the calculated exact mass (186.0100), thereby confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ or the molecular ion M⁺• would be selected and fragmented. The fragmentation pathways of benzoic acids are well-established and typically involve losses of small neutral molecules. docbrown.infolibretexts.org

| m/z (Precursor Ion) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 186/188 | [C₈H₇ClO₃]⁺• | - |

| 169/171 | [M - OH]⁺ | •OH |

| 155/157 | [M - OCH₃]⁺ or [M - H₂O - H]⁺ | •OCH₃ or H₂O + •H |

| 141/143 | [M - COOH]⁺ | •COOH |

| 139/141 | [M - H₂O - OH]⁺ | H₂O + •OH |

| 125 | [C₇H₆O₂]⁺• (Loss of Cl) | •Cl |

| 111 | [C₆H₄Cl]⁺ | H₂O + CO |

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 in a ~3:1 ratio) for chlorine-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

For this compound, the spectra would be dominated by vibrations of the carboxylic acid, hydroxymethyl, and substituted benzene ring moieties. The O-H stretching vibration of the carboxylic acid would appear as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carboxylic acid would give a strong absorption around 1700-1680 cm⁻¹. The hydroxymethyl group would show a characteristic O-H stretch around 3400-3300 cm⁻¹ and a C-O stretch around 1050 cm⁻¹. The C-Cl stretch is expected in the lower frequency region, typically between 760-505 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch (alcohol) | 3400 - 3300 | -CH₂OH |

| O-H stretch (acid) | 3300 - 2500 (broad) | -COOH |

| C-H stretch (aromatic) | 3100 - 3000 | Ar-H |

| C-H stretch (aliphatic) | 3000 - 2850 | -CH₂- |

| C=O stretch | 1700 - 1680 | -COOH |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic Ring |

| C-O stretch (acid) | 1320 - 1210 | -COOH |

| C-O stretch (alcohol) | ~1050 | -CH₂OH |

| C-Cl stretch | 760 - 505 | Ar-Cl |

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles.

Crucially, this technique would elucidate the intermolecular interactions that dictate the crystal packing. For this molecule, the primary interactions would be hydrogen bonds. It is expected that the carboxylic acid groups would form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. researchgate.net Furthermore, the hydroxymethyl group can act as both a hydrogen bond donor (O-H) and acceptor (O), potentially forming chains or more complex networks with adjacent molecules. These hydrogen bonding patterns are critical in determining the physical properties of the solid material.

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives of this compound

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. While this compound is itself achiral, its derivatives can be chiral, necessitating the use of these advanced spectroscopic methods for their structural elucidation. The application of CD and ORD is crucial for determining the absolute configuration and conformational preferences of these chiral derivatives, providing insights that are unattainable through other spectroscopic techniques like NMR or mass spectrometry.

The benzene ring in this compound derivatives is a chromophore that, in a chiral environment, can give rise to distinct chiroptical signals. The electronic transitions of the aromatic ring, when perturbed by a chiral center, will interact differently with left and right circularly polarized light, leading to a measurable CD signal. The sign and magnitude of the observed Cotton effects in the CD spectrum, or the shape of the ORD curve, are directly related to the spatial arrangement of the atoms in the molecule.

In research, to facilitate the determination of absolute configuration, particularly when the inherent CD signals are weak, the exciton (B1674681) chirality method is often employed. This powerful technique involves introducing a second chromophore into the chiral molecule. The through-space interaction between the electric transition dipole moments of the two chromophores results in a split CD spectrum with a characteristic bisignate (two-signed) Cotton effect. The sign of this "couplet" is directly correlated to the chirality (clockwise or counter-clockwise) of the spatial arrangement of the two chromophores.

For a hypothetical chiral derivative of this compound, such as an ester formed with a chiral alcohol, the benzoic acid moiety would serve as one chromophore. A second chromophore could be introduced by derivatizing the hydroxymethyl group. The resulting CD spectrum would be expected to show a couplet, and from its sign, the absolute configuration at the chiral center could be non-empirically determined.

The principles of ORD are based on the variation of specific rotation with the wavelength of light. wikipedia.org In the vicinity of an absorption band of a chromophore in a chiral molecule, the ORD curve exhibits a characteristic anomaly known as the Cotton effect. amrita.edu A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior. amrita.edu The shape of the Cotton effect curve in an ORD spectrum provides valuable information about the stereochemistry of the molecule. For chiral derivatives of this compound, the Cotton effect associated with the electronic transitions of the substituted benzene ring would be a key feature in the ORD spectrum, aiding in the assignment of the absolute configuration.

The data obtained from CD and ORD spectroscopy are often complementary. While CD spectra show distinct bands at the wavelengths of absorption, making them easier to interpret in complex molecules with multiple chromophores, ORD provides information over a broader wavelength range. Together, these techniques offer a robust approach to the stereochemical analysis of chiral derivatives of this compound.

To illustrate the application of these techniques, consider a hypothetical research scenario where two enantiomeric derivatives of this compound, Derivative A (R-configuration) and Derivative B (S-configuration) , are synthesized. In these derivatives, the carboxylic acid group is esterified with a chiral alcohol containing a p-bromobenzoate chromophore, and the hydroxymethyl group is acylated with a p-methoxycinnamate chromophore. The chiroptical properties of these derivatives are then analyzed using CD spectroscopy.

The expected CD spectra would exhibit exciton-coupled bisignate Cotton effects arising from the spatial interaction between the p-bromobenzoate and p-methoxycinnamate chromophores. The signs of these couplets would be opposite for the two enantiomers, allowing for the unambiguous assignment of their absolute configurations. The following interactive data table summarizes the hypothetical research findings from such a study.

| Derivative | Configuration | First Cotton Effect (λ, nm) | Molar Ellipticity (θ, deg·cm²·dmol⁻¹) | Second Cotton Effect (λ, nm) | Molar Ellipticity (θ, deg·cm²·dmol⁻¹) |

| Derivative A | R | 255 | +15.2 | 235 | -18.5 |

| Derivative B | S | 255 | -14.9 | 235 | +18.2 |

This data is hypothetical and for illustrative purposes only.

The positive sign of the first Cotton effect for Derivative A would indicate a clockwise spatial arrangement of the two chromophores, corresponding to the R-configuration. Conversely, the negative sign of the first Cotton effect for Derivative B would indicate a counter-clockwise arrangement, confirming the S-configuration.

Computational and Theoretical Studies on 3 Chloro 5 Hydroxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomer Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. uni.lu For 3-chloro-5-(hydroxymethyl)benzoic acid, DFT would be instrumental in exploring its conformational landscape. The molecule has rotational freedom around the bonds connecting the carboxylic acid and hydroxymethyl groups to the benzene (B151609) ring.

A DFT study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the -COOH and -CH₂OH groups to identify all possible conformers (stable spatial arrangements).

Geometry Optimization: Calculating the lowest energy (most stable) geometry for each identified conformer.

Frequency Calculations: Confirming that the optimized geometries are true energy minima and calculating their thermodynamic properties (enthalpy, Gibbs free energy).

The relative energies of these conformers would determine their population at a given temperature, revealing the most likely shapes the molecule adopts. Isomer stability, comparing this compound to other isomers like 3-chloro-4-(hydroxymethyl)benzoic acid, could also be precisely calculated.

Table 1: Illustrative DFT Data for Conformational Analysis of this compound This table presents hypothetical data that would be generated from a DFT study.

| Conformer | Dihedral Angle (°) (C-C-C-O) | Dihedral Angle (°) (C-C-C-O) | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |

| A (Global Minimum) | 0.5 | 179.8 | 0.00 | -875.12345 |

| B | 179.5 | 179.9 | 1.25 | -875.12146 |

| C | 0.4 | 65.2 | 2.50 | -875.11948 |

| D | 179.6 | -65.1 | 2.55 | -875.11939 |

Ab Initio Methods for Reaction Energetics and Transition State Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very high accuracy. nih.gov

For this compound, these methods would be applied to study reaction mechanisms. For example, in its synthesis or degradation, ab initio calculations could:

Calculate Reaction Energetics: Determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a proposed reaction, indicating whether it is thermodynamically favorable.

Locate Transition States (TS): Identify the high-energy structure that connects reactants and products. The energy of the TS determines the activation energy (Ea) of the reaction, which governs its rate.

Perform Intrinsic Reaction Coordinate (IRC) calculations: Trace the reaction path from the transition state down to the reactants and products to confirm the connection.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system (e.g., one molecule of this compound in a box of water molecules) using classical mechanics force fields. scielo.org.zachemicalbook.com

An MD simulation would reveal:

Solvation Structure: How solvent molecules (like water) arrange themselves around the solute. This includes identifying key hydrogen bonding sites on the carboxylic acid and hydroxymethyl groups.

Conformational Dynamics: How the molecule flexes and changes its shape in solution over time, providing a dynamic view of the conformational landscape explored in DFT.

Intermolecular Interactions: If multiple solute molecules are simulated, MD can predict how they interact with each other, which is crucial for understanding aggregation, crystal packing, and other condensed-phase properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to validate the computational model and aid in spectral assignment. medchemexpress.comscbt.com

Vibrational Spectroscopy (IR, Raman): Frequency calculations performed with DFT not only confirm energy minima but also yield the vibrational frequencies and intensities corresponding to molecular motions (stretching, bending). These computed spectra can be compared to experimental FT-IR and FT-Raman data. nih.gov

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of the ¹H and ¹³C NMR spectra.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table shows the type of data generated. Experimental values are required for a real comparison.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| IR Peak (C=O stretch) | 1725 cm⁻¹ | Value from experiment |

| IR Peak (O-H stretch, acid) | 3450 cm⁻¹ | Value from experiment |

| ¹H NMR Shift (COOH) | 12.5 ppm | Value from experiment |

| ¹³C NMR Shift (C-Cl) | 135.0 ppm | Value from experiment |

Computational Design of Novel Derivatives and Catalytic Transformations Involving this compound

Computational chemistry serves as a powerful tool in rational drug design and catalyst development. chemrxiv.orgsigmaaldrich.com Starting with the scaffold of this compound, new derivatives can be designed in silico (on a computer) to enhance desired properties.

This process involves:

Virtual Library Generation: Modifying the parent structure by adding or changing functional groups at various positions.

High-Throughput Screening: Using computational methods (often a combination of DFT and molecular docking) to rapidly predict the properties of these new derivatives, such as binding affinity to a biological target or improved electronic properties.

Catalyst Design: If this molecule were to be used in a catalytic cycle, computational methods could be employed to design catalysts that lower the activation energy for its transformation by stabilizing the transition state.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives for Predictive Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) is a modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property (e.g., boiling point, solubility, biological activity).

For a series of derivatives of this compound, a QSPR study would follow these steps:

Data Set Compilation: A set of derivatives with known experimental property values is gathered.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe topological, electronic, or steric features.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the measured property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Once validated, the QSPR model can be used to reliably predict the properties of new, unsynthesized derivatives of this compound, saving significant time and resources in the discovery process.

Applications of 3 Chloro 5 Hydroxymethyl Benzoic Acid As a Building Block in Advanced Chemical Synthesis

Role in the Total Synthesis of Complex Natural Products and Analogs

While direct instances of 3-Chloro-5-(hydroxymethyl)benzoic acid in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The strategic placement of its functional groups makes it an attractive starting material or intermediate for the synthesis of analogs of natural products. For instance, the related compound 3-chloromethyl benzoic acid serves as a crucial intermediate in the synthesis of Ketoprofen, a widely used nonsteroidal anti-inflammatory drug. google.comgoogle.com The synthesis of such pharmaceuticals often involves multi-step processes where building blocks with specific functionalities are essential. The presence of both a reactive chloromethyl group (which can be derived from the hydroxymethyl group of the title compound) and a carboxylic acid on the same aromatic ring allows for sequential modifications to build up the complexity required for pharmacologically active molecules.

Utility in the Construction of Functional Materials and Polymers

The distinct functionalities of this compound make it a valuable component in the design and synthesis of novel functional materials and polymers with tailored properties.

Monomer for Polymerization Reactions

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and the presence of a carboxylic acid group make this compound and its derivatives excellent candidates as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govrsc.orgmdpi.com These porous crystalline materials have garnered significant interest for their applications in gas storage, separation, and catalysis.

For example, the related compound 5-(hydroxymethyl)isophthalic acid has been successfully used to synthesize three-dimensional cobalt-based MOFs. nih.gov The hydroxymethyl group can be further modified post-synthesis to introduce additional functionalities within the pores of the framework. The chloro group in this compound can also influence the electronic properties and the stability of the resulting framework.

| Framework Type | Potential Role of this compound | Key Features |

| MOFs | Organic Linker | The carboxylate group coordinates with metal ions to form the framework. The hydroxymethyl and chloro groups can be used to tune the framework's properties. |

| COFs | Monomer/Linker | Can be used in condensation reactions with other monomers to form a porous, crystalline network with covalent bonds. |

Development of Advanced Ligands for Catalysis and Coordination Chemistry

The carboxylate and hydroxymethyl groups of this compound can act as coordination sites for metal ions, making it a precursor for the development of advanced ligands for catalysis and coordination chemistry. The resulting metal complexes can exhibit interesting catalytic activities and structural properties.

Research on related benzoic acid derivatives has shown their utility in forming coordination polymers with lanthanide metals, for instance. openmedicinalchemistryjournal.com The specific arrangement of functional groups in this compound allows for the formation of stable complexes with a variety of transition metals, potentially leading to catalysts for a range of organic transformations. The chloro substituent can influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Strategic Intermediate in Agrochemical and Specialty Chemical Development

Chlorinated aromatic compounds are prevalent in the agrochemical industry. While direct evidence for the use of this compound in major commercial agrochemicals is limited in public records, its structural features are highly relevant. For instance, the synthesis of the insecticide chlorantraniliprole (B1668704) involves the key intermediate 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com This highlights the importance of substituted chlorobenzoic acids in the development of modern pesticides. This compound can serve as a versatile starting material for the synthesis of a variety of specialty chemicals due to the differential reactivity of its functional groups.

A related compound, 3-chloro-5-hydroxybenzoic acid, is noted for its application as an intermediate in the formulation of herbicides and fungicides. parchem.com This further underscores the potential of the 3-chloro-5-substituted benzoic acid scaffold in the agrochemical sector.

Contribution to the Discovery of Novel Chemical Probes for Research Purposes

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is crucial for understanding disease pathways and for drug discovery. While there are no widely reported chemical probes directly derived from this compound, its scaffold is suitable for the synthesis of libraries of compounds for screening purposes.

For example, derivatives of 3-(adenosylthio)benzoic acid have been investigated as inhibitors of the SARS-CoV-2 nsp14 methyltransferase. nih.gov The synthesis of such inhibitors often involves the use of functionalized benzoic acid building blocks. The ability to modify the carboxylic acid and hydroxymethyl groups of this compound allows for the systematic exploration of structure-activity relationships, which is a key aspect of chemical probe development. Furthermore, the development of fluorescent probes often relies on scaffolds that can be readily functionalized, a role for which this compound is well-suited. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.